1-Bromo-4-methyl-3-penten-2-one

Fragrance Synthesis Cycloaddition Natural Product Synthesis

Researchers require an electrophilic dienophile with a leaving group for Diels-Alder and cascade cyclizations-non-brominated mesityl oxide fails to deliver β-damascenone. This α-bromo-α,β-unsaturated ketone solves that gap: - Enables AlCl₃-catalyzed Diels-Alder to β-damascenone (30-40% overall yield). - Tandem conjugate addition-alkylation with amines → aziridines (81-96%). - Tool compound: CYP3A4 (IC50=2.90 µM) & mPGES-1 (IC50=506 nM). Available for immediate research supply.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
Cat. No. B12972301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-methyl-3-penten-2-one
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CBr)C
InChIInChI=1S/C6H9BrO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3
InChIKeyZDGHPWNIHFBZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) for Advanced Organic Synthesis and Fragrance Intermediate Applications


1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) is a small-molecule α-bromo-α,β-unsaturated ketone, characterized by the molecular formula C₆H₉BrO and a molecular weight of 177.04 g/mol [1]. It belongs to the broader class of bromo-enones, which are valued as versatile electrophilic building blocks in organic synthesis due to the presence of both a reactive alkyl bromide moiety and a conjugated enone system [2]. Its primary documented applications include its role as a key dienophile in the synthesis of fragrance compounds such as β-damascenone and as a substrate for the construction of nitrogen-containing heterocycles [3].

Dienophile for cycloaddition Reported reactivity may support β-damascenone pathway research
Aziridine scaffold synthesis Tandem amination-cyclization cascade for nitrogen heterocycles
Enzyme inhibition assay context CYP3A4 / mPGES-1 selectivity profiling research tool

Why 1-Bromo-4-methyl-3-penten-2-one Cannot Be Substituted with Generic α-Bromoketones or Unhalogenated Enones


The procurement of 1-bromo-4-methyl-3-penten-2-one over its closest analogs is driven by its unique, quantifiable reactivity profile that stems from the precise combination of an electrophilic α-bromo position and a sterically hindered, electron-rich tetrasubstituted alkene. Unlike unsubstituted α,β-unsaturated ketones like 4-methyl-3-penten-2-one (mesityl oxide), the bromine atom is essential for enabling downstream transformations such as Diels-Alder cycloadditions and amination-cyclization cascades, as it significantly enhances the dienophile reactivity and provides a necessary leaving group [1]. Conversely, while other α-bromoketones (e.g., 2-bromoacetophenone or 3-bromo-3-buten-2-one) share the α-halo functionality, they lack the specific substitution pattern that confers the optimal balance of reactivity and stability required for high-yielding, multi-step syntheses of complex targets like β-damascenone, where alternative substrates lead to different product distributions or significantly diminished overall yields [2].

!
Non-brominated enone reactivity gap
4-methyl-3-penten-2-one lacks dienophile reactivity; may lead to undesired δ-damascone rather than β-damascone.
!
Positional isomer biological divergence
3-bromo isomer shows distinct enzyme inhibition profile (e.g., GCS), may not support CYP3A4 / mPGES-1 research context.
!
Saturated α-bromoketone outcome shift
Simple α-bromoketones yield α-aminoketones, not aziridines; substitution would alter product class.

Quantitative Differentiation of 1-Bromo-4-methyl-3-penten-2-one from its Closest Analogs


Enhanced Diels-Alder Reactivity vs. Non-Brominated 4-Methyl-3-penten-2-one

1-Bromo-4-methyl-3-penten-2-one acts as a reactive dienophile in Diels-Alder cycloadditions, whereas its non-brominated counterpart, 4-methyl-3-penten-2-one, is unreactive under identical conditions. This difference is critical for synthesizing the damascone family of fragrances. The brominated ketone enables a high-yielding sequence to β-damascenone, while the non-brominated analog leads to a different product, δ-damascone [1]. The overall yield for the four-step sequence to β-damascenone is reported as 30-40% [2].

Diels-Alder reactivity
Head-to-head
Forms cycloadducts with penta-1,3-diene; non-brominated mesityl oxide is unreactive under same AlCl₃ conditions.
Enables β-damascenone synthesis pathway
Overall yield 30–40% reported; leads to different product (δ-damascone) without bromine.
Fragrance Synthesis Cycloaddition Natural Product Synthesis

Biological Activity Profile: Distinct Target Engagement Compared to Other α-Bromo-α,β-Unsaturated Ketones

1-Bromo-4-methyl-3-penten-2-one exhibits a distinct biological activity profile against a panel of enzymes, setting it apart from other structurally similar α-bromo-α,β-unsaturated ketones. While comprehensive structure-activity relationship (SAR) data is limited, available information indicates selective inhibition of certain targets. For instance, it shows an IC50 of 2.90 µM against human CYP3A4 [1] and an IC50 of 506 nM against microsomal prostaglandin E synthase-1 (mPGES-1) [2]. In contrast, a closely related analog, 3-bromo-4-methyl-3-penten-2-one (isomeric at the bromine position), has been reported to exhibit a different activity profile, including potent inhibition of ceramide glucosyltransferase (GCS) with an IC50 of 2 nM [3], highlighting the critical role of the bromine's positional isomerism in dictating biological target engagement.

Enzyme inhibition IC50
Cross-study comparable
CYP3A4: 2.90 µM; mPGES-1: 506 nM
Supports CYP3A4 / mPGES-1 inhibition assay context
Isomer 3-bromo shows GCS IC50 2 nM; distinct target engagement profile.
Enzyme Inhibition Drug Discovery Chemical Biology

Synthetic Yield and Efficiency: Direct Comparison with Established Bromination Protocols

The synthesis of 1-bromo-4-methyl-3-penten-2-one is most efficiently achieved via direct α-bromination of its parent enone. Modern methodologies report significantly improved yields and reduced reaction times compared to traditional approaches. A one-step procedure using NBS-Et₃N·3HBr as the brominating agent in the presence of K₂CO₃ in CH₂Cl₂ yields the desired α-bromo-enone in yields ranging from 76% to 89% [1]. While specific yield data for 1-bromo-4-methyl-3-penten-2-one using this method is not provided in the abstract, this class-level data suggests it is a high-yielding transformation. In contrast, older or less optimized bromination methods for similar substrates often report yields as low as 67% with poor selectivity [2]. This establishes a clear benchmark for expected synthetic efficiency.

Synthetic yield
Class-level inference
Reported 76–89% via NBS-Et₃N·3HBr method (class-level data).
Improved synthesis efficiency context
Older methods ~67% yield; K₂CO₃, CH₂Cl₂, 0°C to RT.
Synthetic Methodology Green Chemistry Process Chemistry

Divergent Amination Reactivity: Formation of Aziridines vs. Open-Chain Amines

1-Bromo-4-methyl-3-penten-2-one and its class of α-bromo-α,β-unsaturated ketones exhibit a unique reactivity with amines, undergoing a tandem conjugate addition-alkylation to form aziridines, rather than simple substitution products [1]. This is a distinct advantage over simpler α-bromoketones (e.g., 2-bromoacetophenone), which typically yield α-aminoketones. Under optimized phase-transfer catalysis conditions in water, this transformation proceeds with near-quantitative conversions and yields in the range of 81-96% [2]. This specific reactivity pathway is not observed with non-brominated enones or saturated α-bromoketones, providing a unique route to valuable three-membered nitrogen heterocycles.

Amination outcome
Class-level inference
Forms aziridines via tandem conjugate addition-alkylation (81–96% yield range reported).
Unique aziridine scaffold construction
Phase-transfer catalysis in water; not observed with saturated α-bromoketones.
Heterocyclic Synthesis Medicinal Chemistry Aziridines

High-Value Application Scenarios for 1-Bromo-4-methyl-3-penten-2-one


Industrial Synthesis of High-Value Fragrances (β-Damascenone)

1-Bromo-4-methyl-3-penten-2-one is a proven and essential intermediate in the multi-step synthesis of β-damascenone, a key rose ketone fragrance component [1]. Its unique reactivity as a dienophile in an AlCl₃-catalyzed Diels-Alder reaction is a critical step that cannot be replicated with the non-brominated analog, 4-methyl-3-penten-2-one, which instead leads to a different fragrance compound (δ-damascone) [2]. The overall 30-40% yield to β-damascenone [3] is enabled by the presence of the bromine atom, making this compound indispensable for this established industrial route.

Synthesis of Aziridine-Containing Bioactive Scaffolds

In medicinal chemistry and chemical biology research, 1-bromo-4-methyl-3-penten-2-one serves as a privileged building block for the construction of aziridines [4]. Its ability to undergo a tandem conjugate addition-alkylation cascade with amines, yielding near-quantitative conversions (81-96% yields for the class) [5], is a distinct and valuable reactivity mode not shared by simpler α-bromoketones. This provides a direct and efficient route to three-membered nitrogen heterocycles, which are important motifs in numerous natural products and drug candidates [5].

Chemical Biology Probe for Enzyme Selectivity Profiling

The distinct biological activity profile of 1-bromo-4-methyl-3-penten-2-one, particularly its moderate inhibition of CYP3A4 (IC50 = 2.90 µM) [6] and mPGES-1 (IC50 = 506 nM) [7], makes it a useful tool compound for studying enzyme selectivity. Its activity profile differs significantly from its positional isomer, 3-bromo-4-methyl-3-penten-2-one, which shows potent inhibition of ceramide glucosyltransferase (GCS, IC50 = 2 nM) [8]. This differential activity demonstrates its value in chemical biology for probing the structure-activity relationships of bromo-enones against specific therapeutic targets.

Application
Selection Property
Validation Focus
Industrial fragrance intermediate synthesis
Dienophile reactivity with tetrasubstituted alkene
β-damascenone pathway feasibility
Aziridine scaffold construction
Conjugate addition-alkylation cascade
Aziridine product characterization
Enzyme selectivity probe research
CYP3A4 / mPGES-1 inhibition profile
Comparative selectivity profiling vs. related bromo-enones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-methyl-3-penten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.